2',3'-O-Isopropylideneadenosine
Overview
Description
Synthesis Analysis
The synthesis of 2',3'-O-Isopropylideneadenosine involves the reaction of adenosine with isopropylidene derivates under specific conditions. For instance, Qiao Chun-hua synthesized N^6,N^6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine from adenosine using acetone for the 2',3'-dihydroxy group protection on the sugar ring (Qiao Chun-hua, 2009).
Molecular Structure Analysis
The crystal and molecular structures of variants of 2',3'-O-Isopropylideneadenosine, such as 8-bromo-2',3'-O-isopropylideneadenosine , have been determined, revealing no stacking interaction between adjacent bases and two modes of base-pairing hydrogen bonds in one of its forms (S. Fujii et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving 2',3'-O-Isopropylideneadenosine include the preparation of 8,5'-O-cycloadenosine derivatives and the synthesis of N^6,N^6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine . These reactions showcase the compound's versatility in forming various derivatives for further research and applications (K. Anzai & J. Uzawa, 1984).
Physical Properties Analysis
Studies on 2',3'-O-Isopropylideneadenosine and its derivatives often focus on their conformational and structural properties. For example, the crystal structure analysis of 2',3'-O-Isopropylidene Inosine reveals significant conformational variations, highlighting the compound's complex physical nature (S. Mande et al., 1992).
Chemical Properties Analysis
The compound's chemical properties are evident in its reactivity and the formation of derivatives. The photooxidation study of 2',3'-O-isopropylideneadenosine derivatives provides insights into the compound's oxidative behavior and the influence of substituents on its reactivity (Sako et al., 1993).
Scientific Research Applications
Radical Cyclization : Sugawara, Otter, and Ueda (1988) demonstrated a novel stereospecific radical cyclization of 2',3'-O-isopropylideneuridine and -adenosine 5'-aldehyde to produce 6,5'-cyclodihydrouridine and 8,5'-cycloadenosine derivatives (Sugawara, Otter, & Ueda, 1988).
Photooxidation : Sako et al. (1993) found that photooxidation of 2′,3′-O-isopropylideneadenosines with a pyrimidinetetraone N-oxide generates adenosyl cation radicals, highlighting its potential use in oxidative studies (Sako et al., 1993).
Synthesis of Nucleosides : Ikehara and Tada (1967) discussed the synthesis of 2'-deoxy- and 3'-deoxyadenosine (Cordycepin) from adenosine, providing insights into the synthesis of nucleosides and their applications in medicine (Ikehara & Tada, 1967).
Oxidative Cyclization : Kitade et al. (1992) explored the oxidative cyclization of 2′,3′-O-isopropylideneadenosines into 5′-O,8-cycloadenosines with lead tetraacetate, revealing a new method for chemical modification of adenosines (Kitade et al., 1992).
Conformational Properties : Fujii, Fujiwara, and Tomita (1976) studied the structural properties of 8-bromo-2',3'-O-isopropylideneadenosine, showing different conformational properties and interactions between adjacent bases (Fujii, Fujiwara, & Tomita, 1976).
Cellular Absorption and Deamination : Golovatskiĭ, Petlichnaia, and Lashkaĭ (1989) found that Zajdel hepatoma cells absorb and deaminate 2',3'-O-isopropylideneadenosine intensively, leading to cell death and apoptosis (Golovatskiĭ, Petlichnaia, & Lashkaĭ, 1989).
Cofactor Mimics in Biochemical Research : Comstock and Rajski (2004) developed aziridine 6, a novel cofactor mimic, which can be used to probe DNA and protein methylation patterns (Comstock & Rajski, 2004).
Enzymatic Deamination Studies : Ciuffreda, Alessandrini, Pavlovic, and Santaniello (2007) investigated the rate of deamination of 2′,3′-O-isopropylideneadenosine-5′-carboxylic acid by adenosine deaminase (ADA) and adenylate deaminase (AMPDA), focusing on the influence of substrate ionization (Ciuffreda, Alessandrini, Pavlovic, & Santaniello, 2007).
Stereochemical Characterization : Ivanova and Spiteller (2011) emphasized the importance of stereochemical experimental and theoretical characterization of natural products like 2',3'-O-isopropylideneadenosines, aiding in the elucidation of unknown extracts (Ivanova & Spiteller, 2011).
Inhibition of Methionyl-tRNA Synthetase : Lee et al. (1999) studied methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase, revealing their effectiveness in various microorganisms (Lee et al., 1999).
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCLUOXEZAHUNS-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-O-Isopropylideneadenosine | |
CAS RN |
362-75-4 | |
Record name | 2′,3′-O-Isopropylideneadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-isopropylideneadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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